1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole is a compound that belongs to the class of pyrrole derivatives, which are recognized for their diverse biological activities and applications in pharmaceuticals. The compound combines a pyrrole ring with a phenyl group substituted by another pyrrole, making it structurally interesting for various chemical reactions and potential medicinal uses.
This compound can be synthesized through various methods, including the Paal-Knorr reaction and other synthetic strategies involving 1,4-dicarbonyl compounds. These methods have been explored in the literature, highlighting the compound's relevance in organic chemistry and medicinal chemistry applications .
1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole is classified as a heterocyclic aromatic compound. Its molecular formula is C14H12N2, and it has a molecular weight of approximately 212.26 g/mol . The compound exhibits properties typical of pyrrole derivatives, which include potential antioxidant and anticancer activities.
The synthesis of 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole can be achieved through several methods:
In laboratory settings, the synthesis often involves controlling parameters such as temperature and reaction time to optimize yields. For instance, using catalytic amounts of p-toluenesulfonic acid in toluene can facilitate the formation of the desired product from appropriate precursors .
The molecular structure of 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole features two interconnected pyrrole rings with a phenyl substituent. The arrangement allows for various electronic interactions due to the presence of nitrogen atoms in the pyrrole rings.
1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole can engage in several types of chemical reactions:
The reactions are typically performed under controlled conditions to ensure selectivity and yield. For example, substitution reactions may require specific electrophiles or nucleophiles depending on the desired product.
The mechanism of action for 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole involves its interaction with biological targets, potentially modulating enzymatic activity or cellular pathways. While specific pathways may vary depending on the biological context, its structure suggests it could interact with receptors or enzymes involved in oxidative stress responses or cancer pathways.
While specific physical properties such as density and melting point are not widely documented, general characteristics of pyrrole derivatives suggest they are likely to be soluble in organic solvents.
The chemical properties include:
The compound has potential applications in:
The pyrrole ring—a five-membered nitrogenous heterocycle—has evolved from a structural curiosity to a cornerstone of medicinal chemistry. Early applications exploited its presence in natural macromolecules like hemoglobin and chlorophyll, but synthetic innovations since the mid-20th century unlocked its pharmacotherapeutic potential. Tolmetin (1976) and ketorolac (1989) emerged as pioneering non-steroidal anti-inflammatory drugs (NSAIDs), validating the pyrrole nucleus for clinical applications. This foundation catalyzed research into derivatives with enhanced bioactivity profiles [6].
The discovery of sunitinib (2006), a pyrrole-containing vascular endothelial growth factor receptor (VEGFR) inhibitor, marked a paradigm shift in oncology therapeutics. Its success underscored the scaffold’s capacity for multitarget engagement, spurring investigations into structurally complex pyrrole architectures. Contemporary drug design leverages pyrrole’s balanced lipophilicity (logP ≈ 0.75), moderate hydrophilicity, and aromatic character, enabling blood-brain barrier penetration and versatile target interactions [6] [1].
Table 1: Milestones in Pyrrole Derivative Development
Time Period | Key Developments | Therapeutic Impact |
---|---|---|
Pre-1970s | Isolation from natural products (e.g., porphyrins) | Biochemical probe development |
1976–1990 | First-generation NSAIDs (tolmetin, ketorolac) | Clinical validation of anti-inflammatory activity |
2000s | Kinase inhibitors (sunitinib) | Antiangiogenic cancer therapy |
2010–Present | Bipyrrole systems and hybrid scaffolds | Multitarget agents for complex diseases |
Bipyrrole systems—characterized by two linked pyrrole units—exhibit superior pharmacological profiles compared to monomeric analogs. The compound 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole exemplifies this architecture, featuring phenyl-conjugated pyrroles that enhance electronic delocalization and binding plasticity. Such structures enable simultaneous modulation of mechanistically diverse targets:
Table 2: Biological Activities of Bipyrrole-Based Agents
Target Pathway | Representative Compound | Potency | Biological Outcome |
---|---|---|---|
Tubulin Polymerization | ARAP 22 | IC₅₀ = 1.4 μM | Mitotic arrest in breast carcinoma |
Carbonic Anhydrase XII | Compound 15 | Kᵢ = 6.8 nM | Reversal of doxorubicin resistance |
Wnt/β-catenin Signaling | Compound 15 | IC₅₀ = 100 nM | Downregulation of MYC, Sall4 oncogenes |
Hedgehog Signaling | ARAP 27 | Luciferase inhibition >80% | Growth suppression in medulloblastoma |
The symmetrical bipyrrole framework 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole (CAS 635-90-5) provides an ideal pharmacophore-conserving template for hybridization. Its structural attributes drive rational drug design:
Table 3: Synthetic Strategies for Bipyrrole Hybridization
Method | Reaction Conditions | Key Intermediate | Application Example |
---|---|---|---|
Cyclocondensation | Guanidine nitrate/KOH/DMSO, 110–115°C | Acylethynylpyrroles | Pyrrole-aminopyrimidine antifungals |
Palladium Catalysis | Pd(0)/Cu(I), cesium carbonate, MW | 4-Bromo-N-SEM-benzenesulfonamide | Sulfonamide CA inhibitors |
Grignard Functionalization | R-MgX, tetrahydrofuran, −78°C to RT | 4-(1H-Pyrrol-1-yl)phenyl methanol | Anticancer chalcone-pyrrole hybrids |
Asymmetric Synthesis | Lipase-catalyzed resolution | (S)-1-(4-Pyrrolylphenyl)ethylamine | Enantioselective tubulin inhibitors |
Hybridization strategies leveraging this scaffold include:
This scaffold’s adaptability positions it as a critical template for next-generation therapeutics targeting oncogenic signaling, antimicrobial resistance, and metabolic dysregulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: